GSK2578215A

Description

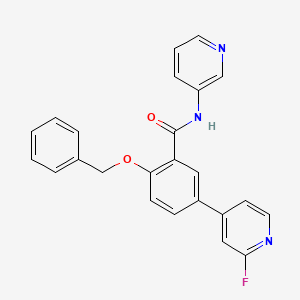

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285515-21-0 | |

| Record name | GSK-2578215A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2578215A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2578215A: A Technical Guide to its Mechanism of Action as a LRRK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2578215A is a potent and highly selective small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and its interaction with the LRRK2 signaling pathway. Quantitative data from key studies are presented in tabular format for clarity, and detailed methodologies for essential experiments are described. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function.

Core Mechanism of Action: Potent and Selective LRRK2 Kinase Inhibition

This compound functions as a highly potent and selective ATP-competitive inhibitor of the LRRK2 kinase. Its primary mechanism involves binding to the kinase domain of both wild-type (WT) LRRK2 and its pathogenic mutants, most notably the G2019S variant, which is frequently associated with Parkinson's disease. The G2019S mutation is known to enhance LRRK2 kinase activity, suggesting that inhibitors like this compound could be therapeutically beneficial.[1]

The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating low nanomolar potency.

Table 1: Biochemical Potency of this compound against LRRK2 Variants

| LRRK2 Variant | IC50 (nM) |

| LRRK2 (WT) | 10.9 |

| LRRK2 (G2019S) | 8.9 |

| LRRK2 (A2016T) | 81.1 |

| LRRK2 (G2019S + A2016T) | 61.3 |

Data compiled from multiple sources.[2]

This compound exhibits exceptional selectivity for LRRK2 across the human kinome. Kinome-wide screening has revealed that it has minimal off-target effects, with significant inhibition observed for only a few other kinases, including smMLCK, ALK, and FLT3.[2]

Cellular Effects and Pharmacodynamics

The primary cellular readout for LRRK2 kinase activity is the phosphorylation of LRRK2 at several serine residues, including Ser910 and Ser935. This compound effectively inhibits the phosphorylation of these sites in a dose-dependent manner in various cell models, including HEK293 cells stably expressing LRRK2.[1]

Table 2: Cellular Activity of this compound

| Cell Line | Target | Effect | Effective Concentration (µM) |

| HEK293 (WT LRRK2) | pSer910/pSer935 | Inhibition | 0.3 - 1.0 |

| HEK293 (G2019S LRRK2) | pSer910/pSer935 | Inhibition | 0.3 - 1.0 |

| SH-SY5Y | Autophagy | Induction | Not specified |

| SH-SY5Y | Mitochondrial Fission | Induction | Not specified |

Data compiled from multiple sources.[1][3]

In vivo studies in mice have shown that this compound can inhibit LRRK2 phosphorylation in peripheral tissues such as the spleen and kidney following intraperitoneal administration.[1][4] However, it did not demonstrate significant inhibition of LRRK2 phosphorylation in the brain, suggesting limited brain penetrance or engagement of the target in the central nervous system.[1]

Further research in SH-SY5Y neuroblastoma cells has revealed that this compound induces protective autophagy.[3] This process is preceded by mitochondrial fragmentation mediated by the dynamin-related protein 1 (Drp-1) and involves the generation of mitochondrial-derived reactive oxygen species (ROS), which act as signaling molecules.[3]

LRRK2 Signaling Pathway and this compound's Point of Intervention

LRRK2 is a complex, multi-domain protein that participates in a variety of cellular processes, including vesicle trafficking, cytoskeletal dynamics, and autophagy.[5] Its kinase activity is central to its pathological role in Parkinson's disease. This compound directly targets and inhibits this kinase activity, thereby modulating downstream signaling events.

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed protocols for the key experiments used to characterize this compound are outlined below. These are generalized methodologies based on standard practices in the field.

LRRK2 Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified LRRK2.

Caption: Workflow for LRRK2 Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Recombinant LRRK2 protein (wild-type or mutant) is diluted in a kinase assay buffer. A synthetic peptide substrate, such as LRRKtide, is prepared. ATP, often radiolabeled with ³²P (γ-³²P-ATP), is used as the phosphate donor. This compound is serially diluted to create a range of concentrations.

-

Inhibitor Pre-incubation: LRRK2 enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in the wells of a microplate.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, typically by the addition of phosphoric acid or EDTA.

-

Quantification of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP. The amount of incorporated radiolabel is then quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay measures the level of LRRK2 phosphorylation at specific sites (e.g., Ser910, Ser935) in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HEK293, SH-SY5Y) are cultured under standard conditions. For experiments, cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed in a buffer containing detergents (e.g., Triton X-100 or RIPA buffer), protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

-

Data Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the bands corresponding to phosphorylated LRRK2 is normalized to the intensity of the total LRRK2 bands to determine the relative level of phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity. Its mechanism of action has been elucidated through a combination of biochemical and cellular assays, demonstrating its ability to directly inhibit the enzyme and modulate downstream signaling pathways related to phosphorylation, autophagy, and mitochondrial dynamics. While its clinical development may be limited by its pharmacokinetic properties in the central nervous system, this compound remains an invaluable tool for researchers investigating the physiological and pathological roles of LRRK2. The data and methodologies presented in this guide provide a solid foundation for further research and drug development efforts targeting LRRK2 in Parkinson's disease and other associated disorders.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2578215A: A Technical Guide to a Potent and Selective LRRK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2's kinase activity is a critical step in understanding its physiological and pathological roles. This technical guide provides an in-depth overview of GSK2578215A, a 2-arylmethyloxy-5-substituent-N-arylbenzamide compound identified as a potent and highly selective LRRK2 kinase inhibitor. This document details its biochemical and cellular activity, selectivity profile, and pharmacokinetic and pharmacodynamic properties, supported by comprehensive data tables and detailed experimental methodologies. Visualizations of the LRRK2 signaling pathway and a representative preclinical development workflow are also provided to aid in the understanding of this important research compound.

Introduction

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, which leads to enhanced kinase activity, is particularly prevalent, suggesting that inhibition of LRRK2 kinase activity could be a viable therapeutic strategy.[1] this compound has emerged as a valuable tool compound for investigating the consequences of LRRK2 inhibition due to its high potency and selectivity.[2]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of both wild-type (WT) and the pathogenic G2019S mutant of LRRK2.[2] Its inhibitory activity has been characterized through various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound against LRRK2 Variants

| LRRK2 Variant | IC₅₀ (nM) |

| LRRK2 (WT) | 10.9[3] |

| LRRK2 (G2019S) | 8.9[3][4] |

| LRRK2 (A2016T) | 81.1[4] |

| LRRK2 (G2019S + A2016T) | 61.3[4] |

In cellular assays, this compound effectively inhibits the phosphorylation of LRRK2 at key autophosphorylation sites, Ser910 and Ser935, which are markers of LRRK2 kinase activity.[2]

Table 2: Cellular Activity of this compound

| Cell Line | Target | Effect | Concentration |

| HEK293 (stably transfected with WT LRRK2) | pSer910/pSer935 | Inhibition | 0.3–1.0 µM[2] |

| HEK293 (stably transfected with G2019S LRRK2) | pSer910/pSer935 | Inhibition | 0.3–1.0 µM[2] |

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a broad panel of kinases and has demonstrated exceptional selectivity for LRRK2.[1]

Table 3: Kinase Selectivity of this compound

| Assay Platform | Number of Kinases Screened | Off-Targets with >50% Inhibition at 10 µM |

| Dundee Profiling (radioactivity-based) | 131 | smMLCK[1] |

| KINOMEscan (binding assay) | 329 | ALK, FLT3(D835Y)[1] |

Pharmacokinetics and In Vivo Pharmacodynamics

The in vivo properties of this compound have been characterized in mice, revealing its ability to cross the blood-brain barrier and engage its target in peripheral tissues.[1]

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Oral Bioavailability (F) | 12.2%[1] |

| Half-life (t₁/₂) | 1.14 h[1] |

| Plasma Exposure (AUClast) | 635.3 h·ng/mL[1] |

| Brain to Plasma Ratio | 1.9[1] |

Pharmacodynamic studies in mice have shown that intraperitoneal administration of this compound leads to a significant reduction in LRRK2 pSer910 and pSer935 levels in peripheral tissues, although this effect was not observed in the brain at the tested dose.[2]

Table 5: In Vivo Pharmacodynamic Effects of this compound in Mice

| Tissue | Dose (i.p.) | Effect on pSer910/pSer935 |

| Spleen | 100 mg/kg | Substantial Inhibition[2] |

| Kidney | 100 mg/kg | Substantial Inhibition[2] |

| Brain | 100 mg/kg | No Inhibition[2] |

Experimental Protocols

LRRK2 Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for high-throughput screening of kinase inhibitors.

-

Reagents and Materials:

-

Recombinant 6His-Tev-LRRK2 (1326-2527)

-

LRRKtide peptide substrate

-

ATP

-

This compound or other test compounds

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the test compound, LRRK2 enzyme, and LRRKtide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the IC₅₀ values from the dose-response curves.

-

Radioactivity-Based Kinase Assay (Dundee Profiling)

This method provides a direct measure of kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

-

Reagents and Materials:

-

Panel of 131 kinases

-

Specific substrates for each kinase

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound

-

Kinase reaction buffer

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare kinase reactions containing the specific kinase, its substrate, and this compound at a fixed concentration (e.g., 10 µM).

-

Initiate the reactions by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

-

Dry the phosphocellulose paper.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to a DMSO control.

-

KINOMEscan™ Kinase-Binding Assay

This competition binding assay measures the ability of a compound to displace a ligand from the active site of a kinase.

-

Principle:

-

Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.

-

The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

-

A reduction in the amount of bound kinase indicates that the test compound has displaced the immobilized ligand.

-

-

Procedure (as performed by a service provider like Eurofins DiscoverX):

-

This compound is incubated with a panel of DNA-tagged kinases.

-

The kinase-compound mixture is added to wells containing the immobilized ligand.

-

After an incubation period, unbound kinase is washed away.

-

The amount of bound kinase is quantified by qPCR.

-

Results are reported as the percentage of the DMSO control, from which a selectivity score can be derived.

-

Cellular LRRK2 Target Engagement Assay (Western Blot)

This assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of downstream markers.

-

Reagents and Materials:

-

HEK293 cells stably expressing WT or G2019S LRRK2

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

SDS-PAGE gels and Western blotting equipment

-

-

Procedure:

-

Plate HEK293 cells and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 90 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-LRRK2 signals to total LRRK2 and the loading control.

-

In Vivo Pharmacodynamic Assessment in Mice

This protocol outlines the general steps to evaluate the effect of a LRRK2 inhibitor on target phosphorylation in animal tissues.

-

Animals and Dosing:

-

Use wild-type mice (e.g., C57BL/6).

-

Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).

-

Include a vehicle control group.

-

-

Tissue Collection and Processing:

-

At a defined time point post-dose, euthanize the mice.

-

Rapidly dissect tissues of interest (e.g., spleen, kidney, brain).

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

-

Analysis:

-

Perform a Western blot analysis on the tissue lysates as described in the cellular target engagement assay (Section 5.4) to determine the levels of pSer910-LRRK2, pSer935-LRRK2, and total LRRK2.

-

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein implicated in various cellular processes. Its kinase activity is central to its function and is thought to regulate downstream signaling events.

Caption: LRRK2 signaling and its inhibition by this compound.

Preclinical Development Workflow for a LRRK2 Inhibitor

The development of a LRRK2 inhibitor like this compound follows a structured preclinical path to evaluate its potential as a therapeutic agent.

Caption: Preclinical development workflow for a LRRK2 inhibitor.

Conclusion

This compound is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that serves as a critical tool for elucidating the roles of LRRK2 in health and disease. Its well-characterized biochemical, cellular, and in vivo properties, as detailed in this guide, provide a solid foundation for its use in preclinical research. The provided experimental protocols offer a starting point for researchers aiming to evaluate this and similar compounds. Further investigation into the therapeutic potential of LRRK2 inhibition is warranted, and this compound will undoubtedly continue to be a valuable asset in these endeavors.

References

- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

GSK2578215A: A Technical Guide to a Potent LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A is a potent and highly selective small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended for researchers and professionals in the field of drug discovery and neurodegenerative disease.

Chemical Structure and Properties

This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide derivative.[1] Its chemical structure and key identifying information are detailed below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide[2] |

| Molecular Formula | C24H18FN3O2[3][4] |

| Molecular Weight | 399.42 g/mol [3][4] |

| CAS Number | 1285515-21-0[3][4] |

| SMILES String | FC1=NC=CC(C2=CC=C(OCC3=CC=CC=C3)C(C(NC4=CC=CN=C4)=O)=C2)=C1[4] |

| Appearance | Light yellow to yellow solid[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Solubility | Insoluble in water; ≥19.95 mg/mL in DMSO; ≥2.68 mg/mL in EtOH (with gentle warming and ultrasonic)[5] | Experimental |

| Predicted pKa | Acidic: 12.89 ± 0.10, Basic: 3.73 ± 0.10 | Predicted |

| Predicted logP | 4.63 ± 0.38 | Predicted |

Note: pKa and logP values are predicted using computational software and have not been experimentally confirmed in the available literature.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of LRRK2 kinase activity. It has been shown to inhibit both wild-type LRRK2 and the pathogenic G2019S mutant with high potency.[1][6] The primary mechanism of action is the inhibition of LRRK2's kinase function, which prevents the phosphorylation of its downstream substrates.

Table 3: In Vitro Inhibitory Activity of this compound against LRRK2

| Target | IC50 (nM) |

| LRRK2 (Wild-Type) | 10.9[6] |

| LRRK2 (G2019S Mutant) | 8.9[6] |

The inhibition of LRRK2 by this compound has significant downstream cellular effects, including the modulation of autophagy and mitochondrial dynamics.

LRRK2 Signaling Pathway Inhibition

This compound effectively blocks the autophosphorylation of LRRK2 and the phosphorylation of its downstream targets, such as Rab GTPases. A key cellular effect is the reduced phosphorylation of LRRK2 at serine residues 910 and 935.[1]

Caption: LRRK2 Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding this compound.

LRRK2 Kinase Inhibition Assay

This protocol is based on the methods described by Reith et al. (2012).[1][7]

-

Enzyme and Substrate Preparation : Recombinant human LRRK2 (wild-type or G2019S mutant) is expressed and purified. A synthetic peptide substrate, such as LRRKtide, is used.

-

Reaction Mixture : The assay is performed in a buffer containing Tris-HCl, MgCl2, and ATP.

-

Inhibition Assay :

-

A dilution series of this compound in DMSO is prepared.

-

The inhibitor is pre-incubated with the LRRK2 enzyme.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

-

Detection :

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper).

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

-

Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular LRRK2 Phosphorylation Assay

This protocol is based on the methods described by Reith et al. (2012).[1]

-

Cell Culture : HEK293 cells stably overexpressing wild-type or G2019S LRRK2 are cultured in appropriate media.

-

Compound Treatment : Cells are treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 90 minutes).

-

Cell Lysis : After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting :

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer910, anti-pSer935) and total LRRK2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

-

-

Detection and Analysis : The signal is detected using an enhanced chemiluminescence (ECL) system. Band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated.

Autophagy Induction and Mitochondrial Fission Assays

These protocols are based on the methods described by Saez-Atienzar et al. (2014).[8]

Autophagy Induction:

-

Cell Culture and Transfection : SH-SY5Y neuroblastoma cells are cultured and may be transfected with a plasmid encoding a fluorescently tagged autophagy marker, such as GFP-LC3.

-

Compound Treatment : Cells are treated with this compound (e.g., 1 nM for 12 hours).

-

Immunofluorescence :

-

Cells are fixed, permeabilized, and stained with antibodies against autophagy markers like LC3 and p62.

-

Fluorescently labeled secondary antibodies are used for visualization.

-

-

Microscopy and Analysis : Cells are imaged using a confocal microscope. The number of LC3 puncta per cell (indicative of autophagosomes) is quantified.

Mitochondrial Fission:

-

Cell Culture and Staining : SH-SY5Y cells are cultured and the mitochondria are visualized by staining with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or by transfection with a mitochondria-targeted fluorescent protein.

-

Compound Treatment : Cells are treated with this compound (e.g., 1 nM for 12 hours).

-

Microscopy and Analysis : Live or fixed cells are imaged using a confocal microscope. Mitochondrial morphology is assessed, and the percentage of cells with fragmented (fissioned) versus tubular (fused) mitochondria is determined.

Experimental and Logical Workflow

The investigation of this compound's activity typically follows a hierarchical workflow, progressing from initial biochemical characterization to more complex cellular and in vivo studies.

Caption: Experimental Workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of LRRK2. Its high potency and selectivity make it a suitable probe for dissecting the LRRK2 signaling pathway and its involvement in cellular processes such as autophagy and mitochondrial maintenance. Further studies with this compound and similar compounds will be instrumental in advancing our understanding of LRRK2-associated neurodegeneration and in the development of novel therapeutics for Parkinson's disease.

References

The Discovery and Preclinical Development of GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The discovery that pathogenic mutations often lead to increased LRRK2 kinase activity has positioned LRRK2 as a promising therapeutic target. GSK2578215A was developed as a potent and highly selective inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and key data presented for scientific evaluation.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the majority of PD cases are idiopathic, genetic factors are known to play a crucial role. Mutations in the LRRK2 gene are among the most common genetic contributors to PD.[1] The G2019S mutation, in particular, which is located in the kinase domain, has been shown to enhance LRRK2 kinase activity, suggesting that inhibition of this activity could be a viable therapeutic strategy.[2] this compound emerged from drug discovery efforts as a potent and selective tool compound to investigate the therapeutic potential of LRRK2 inhibition.[3]

Discovery and Optimization

This compound belongs to a class of 2-arylmethyloxy-5-substituent-N-arylbenzamide LRRK2 kinase inhibitors.[3] Its discovery was the result of a focused drug discovery program aimed at identifying small molecules with high potency and selectivity for LRRK2. The development process involved iterative cycles of chemical synthesis and biological testing to optimize the compound's pharmacological properties.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[2] It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 substrates. The primary mechanism of action is the direct inhibition of the catalytic activity of both wild-type and pathogenic mutant forms of LRRK2.[3]

LRRK2 Signaling Pathway and Point of Intervention

The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[4] Pathogenic mutations can lead to aberrant phosphorylation of downstream substrates, contributing to neuronal dysfunction. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby blocking these downstream signaling events.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Biochemical Potency

| Target | IC50 (nM) |

| Wild-Type LRRK2 | 10.9[5] |

| LRRK2 [G2019S] | 8.9[5] |

| LRRK2 [A2016T] | 81.1[5] |

| LRRK2 [G2019S + A2016T] | 61.3[5] |

Cellular Activity

| Cell Line | Assay | Concentration (µM) | Effect |

| HEK293 (WT LRRK2) | Ser910/Ser935 Phosphorylation | 0.3 - 1.0[3] | Inhibition |

| HEK293 (G2019S LRRK2) | Ser910/Ser935 Phosphorylation | 0.3 - 1.0[3] | Inhibition |

Kinase Selectivity

This compound has demonstrated high selectivity for LRRK2 when screened against a large panel of kinases. In a screen of over 460 kinases, significant inhibition was only observed for a small number of off-target kinases, including smMLCK, ALK, and FLT3.[5]

In Vivo Pharmacokinetics in Mice

| Route | Matrix | AUClast (hr*ng/mL) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Brain/Plasma Ratio | %F |

| IV (1 mg/kg) | Plasma | 519.6 | 1.14 | 30.0 | 2.3 | 1.4 | - |

| IV (1 mg/kg) | Brain | 708.7 | 1.11 | 22.1 | 1.6 | - | - |

| PO (10 mg/kg) | Plasma | 635.3 | - | - | - | 2.4 | 12.2 |

| PO (10 mg/kg) | Brain | 1539.4 | - | - | - | - | - |

Experimental Protocols

Recombinant LRRK2 Kinase Assay

This protocol describes a general method for assessing LRRK2 kinase activity in vitro, which is fundamental for determining the biochemical potency of inhibitors like this compound.

Materials:

-

Recombinant LRRK2 protein (wild-type or mutant)

-

Myelin Basic Protein (MBP) as a generic substrate[6]

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)[7]

-

[γ-32P]ATP

-

This compound or other inhibitors

-

P81 phosphocellulose paper

-

50 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant LRRK2 protein and MBP in kinase assay buffer.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporation of 32P into MBP using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for LRRK2 Phosphorylation

This protocol outlines the steps to measure the phosphorylation of LRRK2 at key sites (Ser910 and Ser935) in cellular models, a critical assay for determining the cellular potency of LRRK2 inhibitors.[7]

Materials:

-

HEK293 cells expressing wild-type or mutant LRRK2

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture HEK293 cells expressing the desired LRRK2 construct.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Drug Development Workflow and Preclinical Findings

The development of this compound followed a typical preclinical drug discovery workflow for kinase inhibitors.

In Vivo Pharmacodynamics

In vivo studies in mice demonstrated that this compound could effectively inhibit LRRK2 phosphorylation in peripheral tissues. Following a 100 mg/kg intraperitoneal injection, a significant reduction in Ser910 and Ser935 phosphorylation was observed in the spleen and kidney.[3] However, despite achieving brain exposure, the compound did not significantly inhibit LRRK2 phosphorylation in the brain at the tested doses.[3]

Effects on Mitochondrial Dynamics and Autophagy

In cellular models, inhibition of LRRK2 by this compound has been shown to induce mitochondrial fragmentation, which is an early step preceding autophagy. This process is dependent on the dynamin-related protein-1 (Drp-1). The induction of autophagy appears to be a cytoprotective response aimed at removing damaged mitochondria.

Development Status and Future Directions

This compound is primarily regarded as a valuable research tool that has been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease.[8] While this compound itself did not advance into human clinical trials, the insights gained from its preclinical development have paved the way for the discovery and advancement of other LRRK2 inhibitors. Several LRRK2 inhibitors, such as DNL201, have since entered clinical trials, demonstrating the continued interest and potential of this therapeutic approach.[9][10] The preclinical data for this compound highlighted the challenge of achieving sufficient target engagement in the brain, a key consideration for the development of future CNS-penetrant LRRK2 inhibitors.

Conclusion

This compound is a potent, selective, and well-characterized inhibitor of LRRK2 kinase activity. Its discovery and preclinical development have significantly contributed to our understanding of the role of LRRK2 in Parkinson's disease and have provided a strong rationale for the continued pursuit of LRRK2 inhibitors as a potential disease-modifying therapy. The data and experimental protocols outlined in this technical guide serve as a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.

References

- 1. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]

- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Selective LRRK2 Inhibitors | Parkinson's Disease [michaeljfox.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson’s | ALZFORUM [alzforum.org]

GSK2578215A: A Technical Guide to LRRK2 Target Validation in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation for GSK2578215A, a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While mutations in the LRRK2 gene are most strongly linked to Parkinson's disease, emerging research continues to explore the broader role of LRRK2 in other neurodegenerative conditions. This document outlines the mechanism of action, key experimental data, and the signaling pathways associated with LRRK2, providing a comprehensive resource for researchers in the field.

Executive Summary

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[1][2] The G2019S mutation, which enhances LRRK2 kinase activity, is a significant genetic risk factor for both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[2] this compound has demonstrated high potency and selectivity for both wild-type and mutant forms of LRRK2.[1][2][3] This guide will detail the quantitative metrics of its inhibitory activity, the experimental protocols used for its validation, and its effects on downstream signaling pathways.

The LRRK2 Target in Neurodegeneration

Leucine-rich repeat kinase 2 is a large, multi-domain protein that plays a role in various cellular processes, including vesicle trafficking, autophagy, and protein synthesis.[4] Dysregulation of LRRK2 activity, particularly due to pathogenic mutations, is strongly implicated in the neurodegeneration seen in Parkinson's disease.[2] Activated LRRK2 can lead to neuroinflammation, neuroapoptosis, and the aggregation of proteins like α-synuclein and tau, which are hallmarks of several neurodegenerative disorders.[3] Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| Target | Biochemical IC50 (nM) | Reference |

| Wild-Type LRRK2 | ~10 | [1][2] |

| G2019S Mutant LRRK2 | ~10 | [1][2] |

| A2016T Mutant LRRK2 | 81.1 | [3] |

| G2019S + A2016T Mutant LRRK2 | 61.3 | [3] |

| Cellular Activity | Concentration for Significant Inhibition | Reference |

| Inhibition of Ser910 and Ser935 phosphorylation (Wild-Type LRRK2) in HEK293 cells | 0.3–1.0 µM | [1][2][3] |

| Inhibition of Ser910 and Ser935 phosphorylation (G2019S Mutant LRRK2) in HEK293 cells | Slightly higher than 0.3–1.0 µM | [2] |

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LRRK2.

Methodology:

-

Recombinant wild-type or mutant LRRK2 protein is incubated with a peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a radioactivity-based assay or fluorescence-based method.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit LRRK2 kinase activity within a cellular context.

Methodology:

-

HEK293 cells are stably transfected to overexpress either wild-type or G2019S mutant LRRK2.

-

The cells are treated with varying concentrations of this compound for a defined period.

-

Cells are lysed, and the proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated Ser910 and Ser935 residues of LRRK2, as well as an antibody for total LRRK2 as a loading control.

-

The intensity of the phosphorylation signal is quantified and normalized to the total LRRK2 signal to determine the dose-dependent inhibition.[2]

Kinome Selectivity Profiling

Objective: To evaluate the selectivity of this compound against a broad panel of other kinases.

Methodology:

-

This compound is screened against a large panel of distinct kinases (e.g., 460 kinases) using standardized radioactivity-based enzymatic assays and/or kinase-binding assays.[2]

-

The percentage of inhibition at a fixed concentration (e.g., 1 µM) is determined for each kinase.

-

The results are analyzed to identify any off-target kinases that are significantly inhibited by this compound. This compound has been shown to have high selectivity for LRRK2.[1][3]

Signaling Pathways and Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of LRRK2 in cellular pathways implicated in neurodegeneration and the inhibitory action of this compound.

Caption: LRRK2 signaling pathway and inhibition by this compound.

Experimental Workflow for Target Validation

The following diagram outlines the general workflow for validating a target inhibitor like this compound.

References

- 1. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK2578215A in LRRK2 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GSK2578215A. It details its mechanism of action, its impact on LRRK2 signaling pathways, and provides comprehensive experimental protocols for its characterization. This document is intended to serve as a core resource for researchers in the fields of Parkinson's disease, kinase biology, and drug discovery.

Introduction to LRRK2 and the Significance of this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the scientific community due to its strong genetic association with Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of PD. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein, suggesting that inhibition of this activity could be a viable therapeutic strategy.[1]

This compound is a potent and highly selective small molecule inhibitor of LRRK2 kinase activity.[1][2][3] Its high selectivity and ability to penetrate the blood-brain barrier make it a critical tool compound for elucidating the physiological and pathological roles of LRRK2 and for the development of novel therapeutics for Parkinson's disease.[3][4] This guide will explore the biochemical and cellular effects of this compound on LRRK2 signaling.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Wild-Type LRRK2 | G2019S Mutant LRRK2 | A2016T Mutant LRRK2 | Reference(s) |

| Biochemical IC50 | 10.9 nM | 8.9 nM | 81.1 nM | [1] |

| Cellular IC50 (pSer935) | ~100-300 nM | ~100-300 nM | Not Reported | [1] |

| Table 1: Potency of this compound against LRRK2 variants. IC50 values represent the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%. |

| Kinase | % Inhibition at 10 µM | Reference(s) |

| smMLCK | >50% | [1] |

| ALK | <10 (Ambit score) | [1] |

| FLT3 (D835Y) | <10 (Ambit score) | [1] |

| Table 2: Selectivity profile of this compound. Data from a panel of 460 distinct non-LRRK2 kinases. |

LRRK2 Signaling Pathways and the Impact of this compound

LRRK2 is a complex protein with roles in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Its kinase activity is central to its function and dysfunction. This compound, by directly inhibiting this activity, serves as a powerful tool to dissect these pathways.

LRRK2 Autophosphorylation and Substrate Phosphorylation

A key indicator of LRRK2 kinase activity is its autophosphorylation at sites such as Serine 1292 (pS1292). Pathogenic mutations like G2019S increase pS1292 levels. Furthermore, LRRK2 phosphorylates a number of downstream substrates, with Rab GTPases being the most well-validated. Specifically, LRRK2 has been shown to phosphorylate Rab10 at Threonine 73 (pT73).

This compound effectively inhibits both LRRK2 autophosphorylation and the phosphorylation of its substrates. In cellular assays, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 at Serine 910 (pS910) and Serine 935 (pS935), which are indirect but reliable markers of LRRK2 kinase inhibition.[1][2] It also robustly inhibits the phosphorylation of Rab10.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on LRRK2 signaling.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2.

Materials:

-

Recombinant human LRRK2 (Wild-Type and G2019S mutant)

-

LRRKtide peptide substrate (or Myelin Basic Protein, MBP)

-

This compound

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well plates

-

Plate reader (for non-radioactive assays) or Phosphorimager (for radioactive assays)

Procedure (using ADP-Glo™ Assay):

-

Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Assay Buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of recombinant LRRK2 enzyme solution (concentration to be optimized, e.g., 25 ng).

-

Add 2 µL of a substrate/ATP mix (e.g., LRRKtide and 10 µM ATP).

-

Incubate the plate at room temperature for 120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

References

- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor with Equivalent Efficacy Against Wild-Type and G2019S Mutant Forms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation being a prevalent cause of both familial and sporadic cases of the disease. The development of potent and selective LRRK2 kinase inhibitors is a primary focus of research. This technical guide provides an in-depth analysis of GSK2578215A, a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that demonstrates significant inhibitory activity against both wild-type (WT) and the pathogenic G2019S mutant LRRK2. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and provides visual representations of relevant pathways and workflows.

Core Efficacy Data: this compound

This compound has been characterized as a potent and highly selective LRRK2 inhibitor.[1] Its efficacy has been demonstrated in both biochemical and cellular assays, showing comparable inhibition of both wild-type and the G2019S mutant LRRK2, which is known to have abnormally high kinase activity.[2]

Biochemical Potency

The inhibitory activity of this compound was determined through biochemical assays measuring its half-maximal inhibitory concentration (IC50) against purified LRRK2 protein.

| LRRK2 Variant | IC50 (nM) |

| Wild-Type | 10.9[3][4] |

| G2019S Mutant | 8.9[3][4] |

| A2016T Mutant | 81.1[4] |

| G2019S + A2016T Mutant | 61.3[4] |

Cellular Activity

The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of LRRK2 at key sites, Serine 910 (Ser910) and Serine 935 (Ser935), which are markers of LRRK2 kinase activity.[3]

| Cell Line | LRRK2 Variant | Effective Concentration (µM) for Dephosphorylation |

| HEK293 | Wild-Type | 0.3 - 1.0[3][5] |

| HEK293 | G2019S Mutant | 0.3 - 1.0[3][5] |

| Human Lymphoblastoid Cells | Endogenous Wild-Type | Dose-dependent[3] |

| Human Lymphoblastoid Cells | Endogenous G2019S Mutant (homozygous) | Dose-dependent[3] |

| SH-SY5Y | Endogenous | 0.001 (for downstream effects)[6] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Endogenous (Control & PD Patients) | 0.063 - 0.5[2] |

Signaling and Experimental Workflows

LRRK2 Signaling Pathway and Point of Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity.[4] This hyperactivity is thought to contribute to the pathology of Parkinson's disease through various downstream effects, including the phosphorylation of Rab GTPases, which are involved in vesicular trafficking.[4][7] this compound acts as a direct inhibitor of this kinase activity.

Experimental Workflow for Cellular Potency Assessment

The following diagram outlines a typical workflow for evaluating the cellular efficacy of this compound.

Experimental Protocols

Biochemical LRRK2 Kinase Assay

This protocol is a synthesized representation for determining the IC50 of this compound.

-

Reagents and Materials:

-

Recombinant human LRRK2 (Wild-Type and G2019S mutant)

-

LRRKtide (or other suitable peptide substrate)

-

ATP

-

Kinase buffer

-

This compound (in DMSO)

-

384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the kinase, peptide substrate, and inhibitor to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Cellular LRRK2 Phosphorylation Assay

This protocol outlines the steps to measure the inhibition of LRRK2 phosphorylation in a cellular context.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293 stably expressing WT or G2019S LRRK2) in appropriate culture vessels.

-

Allow cells to adhere and grow to a suitable confluency (e.g., 80-90%).

-

Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

-

-

Cell Lysis and Protein Analysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

Determine protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against pSer935-LRRK2, pSer910-LRRK2, and total LRRK2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phospho-LRRK2 signal to the total LRRK2 signal.

-

Conclusion

This compound is a potent and selective LRRK2 kinase inhibitor that demonstrates comparable efficacy against both wild-type and the pathogenic G2019S mutant LRRK2.[1][3][4][5] Its ability to inhibit LRRK2 phosphorylation in cellular models at sub-micromolar concentrations highlights its potential as a valuable research tool and a candidate for further therapeutic development.[3][5] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other LRRK2 inhibitors in the context of Parkinson's disease research. While highly selective, it is important to note that at a concentration of 10 µM, this compound showed some off-target inhibition of smMLCK, ALK, and FLT3.[3][4] Additionally, while effective in peripheral tissues, the compound did not demonstrate inhibition of LRRK2 phosphorylation in the brain following intraperitoneal injection in mice, suggesting limited brain penetrance.[3][5]

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor for Modulating G2019S-Associated Parkinson's Disease Pathophysiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2578215A, a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It details the compound's mechanism of action, its specific interactions with the G2019S mutant form of LRRK2, and presents key quantitative data, experimental protocols, and pathway visualizations to support further research and development in the context of Parkinson's disease.

Introduction: LRRK2 and the G2019S Mutation in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease (PD).[1][2] Genetic studies have linked mutations in the LRRK2 gene to both familial and sporadic cases of PD.[1] The most common of these mutations, a glycine to serine substitution at position 2019 (G2019S), occurs within the kinase domain of the LRRK2 protein.[1][3] This G2019S mutation leads to an increase in LRRK2 kinase activity, which is believed to contribute to the neurodegenerative processes in PD.[1][3] Consequently, the development of small molecule inhibitors that can block this aberrant kinase activity is a promising therapeutic strategy.[1][4] this compound is a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that has been identified as a potent and highly selective inhibitor of both wild-type and G2019S mutant LRRK2.[1][2]

Mechanism of Action of this compound

This compound functions as a kinase inhibitor, targeting the ATP-binding site of LRRK2 to block its phosphotransferase activity. A key indicator of LRRK2 kinase activity in cellular models is the phosphorylation of serine residues at positions 910 (Ser910) and 935 (Ser935).[1] this compound has been shown to induce a dose-dependent inhibition of Ser910 and Ser935 phosphorylation for both wild-type LRRK2 and the G2019S mutant.[1][5] This dephosphorylation confirms the compound's ability to effectively inhibit LRRK2 kinase activity within a cellular context.

Quantitative Data: Potency and Cellular Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Potency of this compound against LRRK2 Variants

| LRRK2 Variant | IC50 (nM) |

| Wild-Type (WT) | 10.9[1][5], 10.1[6] |

| G2019S Mutant | 8.9[1][5][6], 9.9[7] |

| A2016T Mutant | 81.1[8] |

| G2019S + A2016T Mutant | 61.3[8] |

Table 2: Cellular Activity of this compound

| Cell Line | LRRK2 Form | Effective Concentration for Inhibition of pSer910/pSer935 |

| HEK293 (stably transfected) | Wild-Type and G2019S | 0.3–1.0 µM[1][2] |

| Mouse Swiss 3T3 | Endogenous | Similar dose-dependent dephosphorylation as in HEK293 cells[5] |

| Human Lymphoblastoid Cells (EBV immortalized) | Endogenous (Control and G2019S homozygous) | Dose-dependent inhibition observed[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments used to characterize this compound.

Recombinant LRRK2 Enzyme Assay

This assay is fundamental for determining the biochemical potency (IC50) of the inhibitor.

-

Objective: To measure the concentration of this compound required to inhibit 50% of the LRRK2 kinase activity in a purified system.

-

Methodology:

-

Recombinant LRRK2 protein (both wild-type and G2019S mutant forms) is incubated with a kinase buffer containing a peptide substrate and ATP.

-

This compound is added in a range of concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using a radioactivity-based assay where [γ-³²P]ATP is used, and the incorporation of the radiolabel into the substrate is measured.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular LRRK2 Phosphorylation Assay

This assay assesses the ability of the inhibitor to engage and inhibit LRRK2 in a cellular environment.

-

Objective: To determine the effective concentration of this compound required to inhibit the phosphorylation of LRRK2 at Ser910 and Ser935 in cells.

-

Methodology:

-

Cells (e.g., HEK293 cells stably expressing wild-type or G2019S LRRK2, or human lymphoblastoid cells with endogenous LRRK2) are cultured under standard conditions.[1]

-

The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 90 minutes).[1]

-

Following treatment, the cells are lysed to extract total protein.

-

The protein lysates are then subjected to immunoblot (Western blot) analysis.[1]

-

Specific primary antibodies are used to detect total LRRK2, phosphorylated LRRK2 at Ser910 (pSer910), and phosphorylated LRRK2 at Ser935 (pSer935).

-

The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2 at each inhibitor concentration.

-

In Vivo Pharmacodynamic Studies

These studies evaluate the inhibitor's activity in a living organism.

-

Objective: To assess the ability of this compound to inhibit LRRK2 phosphorylation in peripheral tissues and the brain following systemic administration.

-

Methodology:

-

Mice are administered this compound via intraperitoneal (i.p.) injection (e.g., 100 mg/kg).[1][2]

-

After a defined period, tissues of interest (e.g., spleen, kidney, brain) are harvested.

-

Tissue lysates are prepared, and the levels of pSer910 and pSer935 LRRK2 are analyzed by immunoblotting as described in the cellular assay protocol.

-

Results from this compound-treated animals are compared to those from vehicle-treated control animals to determine the extent of in vivo target engagement.

-

Visualizing Pathways and Workflows

LRRK2 Signaling Pathway and this compound Inhibition

The G2019S mutation enhances the kinase activity of LRRK2, leading to increased phosphorylation of downstream substrates, which is thought to contribute to neuronal toxicity. This compound acts to block this hyperactive state.

References

- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 in Parkinson disease: challenges of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. This compound | LRRK2 | Tocris Bioscience [tocris.com]

- 7. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

The LRRK2 Inhibitor GSK2578215A: A Technical Guide to its Role in Autophagy Induction in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1][2][3] The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity, implicated in a variety of cellular processes including vesicular trafficking, mitochondrial function, and, critically, autophagy.[1][3][4] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, and its dysregulation is a key feature in many neurodegenerative diseases.[5][6]

GSK2578215A is a potent and selective inhibitor of LRRK2 kinase activity.[4][7] Research into this compound has illuminated the role of LRRK2 in autophagy and positioned LRRK2 inhibition as a potential therapeutic strategy for Parkinson's disease.[2][8] This technical guide provides an in-depth overview of the mechanism by which this compound induces autophagy in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Mechanism of Action of this compound in Autophagy Induction

This compound induces autophagy by inhibiting the kinase activity of LRRK2.[4][8] The prevailing evidence suggests that LRRK2 acts as a negative regulator of autophagy, and therefore its inhibition leads to an increase in autophagic activity.[5][9] The induction of autophagy by this compound appears to be independent of the canonical mTORC1 signaling pathway, a central regulator of autophagy.[4][10] Instead, the mechanism involves a multi-faceted process encompassing mitochondrial dynamics, reactive oxygen species (ROS) signaling, and the core autophagy machinery.

A key study in the SH-SY5Y neuroblastoma cell line demonstrated that this compound treatment leads to mitochondrial fragmentation, a process mediated by the dynamin-related protein-1 (Drp-1).[8][11] This mitochondrial fission precedes the induction of autophagy and is associated with an increase in mitochondrial-derived ROS.[8] These ROS molecules are proposed to act as second messengers, linking the changes in mitochondrial morphology to the activation of the autophagic process.[8]

The inhibition of LRRK2 by this compound also impacts the core autophagy pathway. Studies have suggested that LRRK2 inhibition can stimulate autophagic flux through a Beclin-1-dependent pathway or by directly impacting ULK1, a key kinase in the initiation of autophagy.[5][12] However, there are also reports suggesting that prolonged LRRK2 inhibition can lead to an unexpected increase in the phosphorylation of ULK1 at Ser758, a site typically associated with mTORC1-mediated inhibition of autophagy, indicating a more complex regulatory mechanism.[10]

Furthermore, some studies indicate that while this compound increases the number of autophagosomes, it may also impair the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the degradation process.[8][11][12] This suggests that the observed accumulation of autophagosomes could be a result of both increased synthesis and decreased clearance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key autophagy markers in neuronal cells as reported in the literature.

| Parameter | Cell Line | Treatment | Fold Change/Effect | Reference |

| Autophagosome Number | SH-SY5Y | This compound (1 nM) | Increased number of autophagosomes per cell | [11] |

| LC3-II Levels | SH-SY5Y | This compound | Significantly increased | [11] |

| H4 astroglioma | This compound | Increased | [10] | |

| Bone-marrow-derived macrophages | This compound | Elevated | [5] | |

| p62/SQSTM1 Levels | SH-SY5Y | This compound | Significantly increased | [11] |

| H4 astroglioma | This compound | Significantly increased after 18h | [10] | |

| Bone-marrow-derived macrophages | This compound | Reduced | [5] | |

| ULK1 Ser758 Phosphorylation | H4 astroglioma | This compound (1-7.5 µM) | Significant, dose-dependent increase after 18h | [10] |

| Mitochondrial Morphology | SH-SY5Y | This compound (1 nM, 6h) | Activation of mitochondrial fission (fragmentation) | [11] |

| Autolysosome Count | SH-SY5Y | This compound (prolonged) | Reduced | [12] |

Note: The seemingly contradictory findings on p62 levels may be cell-type specific or dependent on the duration of treatment. An increase in p62 can occur if its de novo synthesis is upregulated, as has been suggested in some studies.[10][11]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of this compound on autophagy in neuronal cells, based on methodologies described in the cited literature.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model.[8] Primary cortical neurons or iPSC-derived neurons provide more physiologically relevant systems.[5][13]

-

Culture Conditions: Cells are typically maintained in standard culture media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution.[10] Cells are treated with the desired concentration of this compound (e.g., 1 nM to 7.5 µM) for various time points (e.g., 6 to 24 hours).[10][11] Vehicle-treated cells (DMSO) serve as a control.[10]

Western Blotting for Autophagy Markers

-

Purpose: To quantify the protein levels of key autophagy markers such as LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded in the autolysosome).[14][15]

-

Procedure:

-

After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) system and quantified by densitometry.

-

Fluorescence Microscopy for Autophagosome Visualization

-

Purpose: To visualize and quantify the number of autophagosomes within cells.

-

Procedure:

-

Cells are transfected with a plasmid encoding GFP-LC3 or a tandem mRFP-GFP-LC3 reporter.

-

The GFP-LC3 protein translocates from a diffuse cytosolic pattern to distinct puncta representing autophagosomes upon autophagy induction.

-

The mRFP-GFP-LC3 reporter allows for the differentiation between autophagosomes (yellow puncta, GFP+ and RFP+) and autolysosomes (red puncta, RFP+ only, as the GFP signal is quenched by the acidic environment of the lysosome).[16]

-

Following treatment with this compound, cells are fixed, and images are acquired using a fluorescence or confocal microscope.

-

The number of puncta per cell is quantified using image analysis software.

-

Autophagic Flux Assay

-

Purpose: To determine whether the accumulation of autophagosomes is due to increased synthesis or a blockage in their degradation.

-

Procedure:

-

Cells are treated with this compound in the presence or absence of a lysosomal inhibitor such as bafilomycin A1 or chloroquine (CQ).[11][12] These inhibitors block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, thus preventing the degradation of autophagosomal contents.

-

The levels of LC3-II are then measured by western blotting.

-

A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone indicates an active autophagic flux (i.e., increased synthesis). If there is no significant difference, it may suggest a blockage in the degradation step.

-

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound-induced autophagy in neuronal cells.

Caption: Experimental workflow for assessing autophagic flux using a lysosomal inhibitor.

Conclusion